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Compound of Interest

2-Methoxypyridine-4-
Compound Name:
carboximidamide hydrochloride

Cat. No.: B13111560

Get Quote

Application Note: 2-Methoxypyridine-4-
carboximidamide HCI
Executive Summary & Mechanism

2-Methoxypyridine-4-carboximidamide hydrochloride is a specialized amidinopyridine

fragment. Unlike generic benzamidines, the pyridine core modulates basicity and solubility,
while the 2-methoxy substituent provides a unique electrostatic vector and hydrogen bond

acceptor capability.

Its primary utility lies in Serine Protease Research, where the amidine group functions as an
Arginine mimetic, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in
trypsin-like proteases) located at the bottom of the S1 specificity pocket.

Key Applications

+ S1 Pocket Probing: Determining the "druggability” of the S1 pocket in novel proteases (e.g.,
Matriptase, TTSPs, Factor Xa).
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» Fragment-Based Drug Discovery (FBDD): Serving as a high-efficiency "warhead" fragment

that can be chemically "grown" to reach S2/S3 subsites.

» Synthetic Building Block: Precursor for the synthesis of pyrimidine-based heterocycles via

condensation reactions.

Physicochemical Profile & Handling

Property Data /| Observation Implication for Research
. Ideal for Ligand Efficiency (LE)
Molecular Weight 187.63 g/mol (HCI salt) ) )
calculations in FBDD.
] ) Highly soluble; suitable for
B >50 mM in DMSO; >20 mM in ] ]
Solubility high-concentration NMR/SPR

Water

screening.

pKa (Amidine)

~11.0-11.5 (Estimated)

Positively charged at
physiological pH (7.4). Critical
for binding.

Critical: Store in desiccator.

Hygroscopicity Moderate to High Weigh quickly to prevent water
uptake affecting stoichiometry.
- Stable in DMSO (months at Avoid freeze-thaw cycles.
Stability

-20°C)

Aliquot stocks immediately.

Protocol A: Determination of against Serine

Proteases

Objective: Quantify the binding affinity of the compound against a target protease (e.g.,
Thrombin or Trypsin) using a chromogenic substrate.

Materials

o Buffer: 50 mM Tris-HCI, 100 mM NacCl, 0.1% PEG-8000, pH 7.4.

e Enzyme: Human Thrombin (final conc. 0.1 nM) or Trypsin (final conc. 1 nM).
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e Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin),

determined previously.

e Inhibitor: 2-Methoxypyridine-4-carboximidamide HCI (Stock: 10 mM in DMSO).

Step-by-Step Methodology

e Preparation of Stocks:
o Prepare a 10-point dilution series of the inhibitor in DMSO (range: 100

M to 0.1 nM).

o Note: Keep final DMSO concentration constant (e.g., <1%) across all wells to avoid
solvent effects.

e Pre-Incubation:
o Mix 10

L of Inhibitor + 80
L of Enzyme solution in a 96-well plate.

o Incubate for 15 minutes at 25°C to allow equilibrium binding (E + |
El).
e Reaction Initiation:
o Add 10

L of Substrate (at

concentration) to initiate the reaction.
e Measurement:

o Monitor Absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.
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o Calculate the initial velocity (

) from the linear portion of the curve.

e Data Analysis:
o Fit data to the Morrison Equation (for tight binders) or standard IC50 models.
o Convert IC50 to
using the Cheng-Prusoff equation:
Self-Validating Check:
e If the curve is too steep (Hill slope > 1.5), check for compound aggregation or precipitation.
e The

for simple amidinopyridines against Trypsin is typically in the low micromolar range (1-10

M).

Protocol B: Surface Plasmon Resonance (SPR)
Fragment Screening

Objective: Validate direct binding and kinetics (on/off rates) to the target protein.

Workflow Logic

Fragment screening requires high concentrations. The 2-methoxy group improves solubility
compared to hydrophobic benzamidines, reducing "sticky" non-specific binding artifacts.

Methodology

» Immobilization: Immobilize the target protease (e.g., Factor Xa) via amine coupling to a CM5
sensor chip (Target RU: ~2000 for fragments).

e Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
Crucial: Add 1% DMSO to the running buffer if samples are in DMSO.
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» Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk
refractive index changes.

« Injection Cycle:

Flow rate: 30

o

L/min.

Contact time: 60 seconds.

[¢]

Dissociation time: 60 seconds.

o

[e]

Concentration series: 0, 15, 31, 62, 125, 250, 500
M.

» Regeneration: Usually not required for fragments (fast off-rate). If needed, use a mild pulse
of 10 mM Glycine pH 2.5.

Application: Synthetic Heterocycle Formation

Objective: Use the amidine moiety to synthesize pyrimidine derivatives (e.g., for DNA base
analogs or kinase inhibitors).

Reaction: Condensation of 2-Methoxypyridine-4-carboximidamide with a 1,3-dicarbonyl.

Protocol

e Reagents:

[¢]

Amidine HCI (1.0 equiv)

[¢]

Acetylacetone (or derivative) (1.1 equiv)

[e]

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) (2.5 equiv)

o

Solvent: Ethanol (anhydrous).
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» Procedure:
o Dissolve Amidine HCI in Ethanol.[1][2]
o Add Base and stir for 10 min to liberate the free amidine.
o Add the 1,3-dicarbonyl compound dropwise.
o Reflux for 4-12 hours. Monitor by TLC/LC-MS.
e Workup:
o Cool to RT. Evaporate solvent.
o Partition between water and Ethyl Acetate.
o The pyrimidine product is usually in the organic layer.

Visualization: Mechanism & Workflow
Diagram 1: The S1 Pocket Interaction Map

This diagram illustrates the molecular causality of inhibition. The amidine is the "Anchor," while
the methoxy group allows for specific "Tuning."”
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Caption: Mechanistic anchoring of the amidine pharmacophore within the protease S1
specificity pocket.

Diagram 2: FBDD Workflow

How to use this molecule to build a drug.
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Caption: Fragment-Based Drug Discovery pipeline utilizing the amidine as the primary binding
anchor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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